molecular formula C21H28N2O2 B7831278 1-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}piperidine-4-carboxylic acid

1-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}piperidine-4-carboxylic acid

Cat. No.: B7831278
M. Wt: 340.5 g/mol
InChI Key: UCFMYMVVPFGNQX-UHFFFAOYSA-N
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Description

The compound 1-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}piperidine-4-carboxylic acid is a structurally complex molecule featuring a pyrrole core substituted with a 4-ethylphenyl group at position 1 and methyl groups at positions 2 and 5. A methylene bridge at the pyrrole’s 3-position connects it to a piperidine ring, which is further functionalized with a carboxylic acid group at position 6.

Properties

IUPAC Name

1-[[1-(4-ethylphenyl)-2,5-dimethylpyrrol-3-yl]methyl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O2/c1-4-17-5-7-20(8-6-17)23-15(2)13-19(16(23)3)14-22-11-9-18(10-12-22)21(24)25/h5-8,13,18H,4,9-12,14H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCFMYMVVPFGNQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=CC(=C2C)CN3CCC(CC3)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of OSM-S-90 involves constructing the thienopyrimidine scaffold, followed by the completion of the halogenated aminothienopyrimidine scaffold. One of the synthetic routes includes the generation of the boronate ester from a thiophene starting material . The reaction conditions typically involve the use of various reagents and catalysts to facilitate the formation of the desired compound.

Industrial Production Methods

While specific industrial production methods for OSM-S-90 are not detailed, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring the purity of the final product, and implementing quality control measures to maintain consistency.

Chemical Reactions Analysis

Types of Reactions

OSM-S-90 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.

    Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles depending on the specific substitution reaction. The conditions for these reactions can vary, but they often involve controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions could produce thiols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituents involved.

Scientific Research Applications

Mechanism of Action

The mechanism of action of OSM-S-90 involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the Plasmodium falciparum asparagine tRNA synthetase, which is crucial for protein synthesis in the malaria parasite . This inhibition leads to the activation of the amino acid starvation response, ultimately resulting in the death of the parasite. The compound’s selectivity for the parasite enzyme over the human counterpart is a key factor in its potential therapeutic application.

Comparison with Similar Compounds

(a) 1-[1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(1-pyrrolidinyl)-ethanone (IU1)

  • Key Differences :
    • The phenyl substituent is fluorinated (4-fluorophenyl vs. 4-ethylphenyl), reducing lipophilicity compared to the ethyl group.
    • A ketone-pyrrolidine moiety replaces the piperidine-carboxylic acid, eliminating ionizable functionality .
  • Pharmacological Relevance : IU1 is implicated in proteasomal deubiquitinating enzyme inhibition, suggesting that the pyrrole scaffold may interact with ubiquitin-processing pathways. The absence of a carboxylic acid in IU1 likely alters binding specificity compared to the target compound .

(b) (5E)-5-{[1-(3,5-Dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(4-ethylphenyl)-2-sulfanylpyrimidine-4,6(1H,5H)-dione

  • The pyrrole substituent is a 3,5-dimethylphenyl group, creating steric and electronic distinctions from the 4-ethylphenyl group in the target compound .
  • Physicochemical Properties : Higher molecular weight (457.59 g/mol vs. ~375–400 g/mol estimated for the target) and increased polarity due to the sulfanyl and dione groups .

Piperidine-Carboxylic Acid Derivatives

(a) 1-[5-(Trifluoromethyl)-2-pyridyl]piperidine-4-carboxylic Acid

  • Key Differences :
    • A pyridyl group replaces the pyrrole core, altering π-π stacking and hydrogen-bonding capabilities.
    • The trifluoromethyl group enhances metabolic stability and electronegativity .

(b) 1-[(1-Ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic Acid

  • The carboxylic acid is at position 3 of the piperidine, altering spatial accessibility compared to position 4 in the target compound .

Comparative Data Table

Compound Name Molecular Weight (g/mol) Key Substituents Functional Groups Pharmacological Notes
Target Compound ~375–400* 4-Ethylphenyl, 2,5-dimethylpyrrole Piperidine-4-carboxylic acid Data not available
1-[1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(1-pyrrolidinyl)-ethanone 314.37 4-Fluorophenyl, pyrrolidinyl-ethanone Ketone, pyrrolidine Proteasomal enzyme inhibition
(5E)-Pyrimidinedione Derivative 457.59 3,5-Dimethylphenyl, sulfanylpyrimidinedione Dione, sulfanyl Structural data only
1-[5-(Trifluoromethyl)-2-pyridyl]piperidine-4-carboxylic Acid 274.23 Trifluoromethylpyridyl Piperidine-4-carboxylic acid Kinase inhibitor scaffold

*Estimated based on structural analogy.

Research Implications and Limitations

The target compound’s unique combination of a lipophilic 4-ethylphenyl group, ionizable carboxylic acid, and pyrrole-piperidine linkage may confer distinct solubility and target-binding profiles compared to analogues. However, the absence of direct pharmacological data in the provided evidence limits mechanistic insights. Future studies should prioritize synthesis, crystallographic analysis (e.g., using SHELX software ), and enzymatic assays to validate hypothesized interactions.

Biological Activity

The compound 1-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}piperidine-4-carboxylic acid is a synthetic molecule that has garnered interest due to its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant studies that highlight its biological activity.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C₁₅H₁₉N₂O₂
  • Molecular Weight : 251.33 g/mol
  • CAS Number : 938120-97-9

This compound features a piperidine ring, a pyrrole moiety, and an ethylphenyl substituent, which may contribute to its diverse biological activities.

Anticancer Activity

Recent studies have indicated that derivatives of pyrrole compounds exhibit significant anticancer properties. For instance, compounds similar to the target molecule have shown cytotoxic effects against various cancer cell lines. A study evaluated the antiproliferative activity of related pyrrole derivatives against human cancer cell lines, reporting IC₅₀ values in the low micromolar range (approximately 2.76 to 9.27 µM) for certain derivatives against ovarian and renal cancer cell lines .

Cell Line IC₅₀ (µM)
Ovarian Adenocarcinoma2.76
Renal Cancer1.14
Colon Adenocarcinoma9.27

The proposed mechanisms through which such compounds exert their effects include:

  • Inhibition of Protein Kinases : Some derivatives inhibit key protein kinases involved in cancer cell proliferation.
  • Induction of Apoptosis : They may trigger apoptotic pathways in cancer cells, leading to cell death.
  • Cell Cycle Arrest : Certain compounds induce cell cycle arrest at specific phases, preventing further division of malignant cells.

Antimicrobial Activity

Additionally, pyrrole derivatives have demonstrated antimicrobial properties. Research has indicated that these compounds can inhibit bacterial growth and show effectiveness against various strains of bacteria and fungi . The structure-activity relationship (SAR) studies suggest that modifications on the pyrrole ring significantly enhance their antimicrobial potency.

Study 1: Anticancer Efficacy

In a study published in Pharmaceutical Research, researchers synthesized several derivatives of pyrrole and tested their efficacy against a panel of cancer cell lines including HeLa (cervical), CaCo-2 (colon), and H9c2 (heart myoblast) . The results showed that specific substitutions on the pyrrole ring led to increased cytotoxicity compared to standard chemotherapeutics.

Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial activity of related compounds against Staphylococcus aureus and Escherichia coli . The study found that certain modifications improved activity against these pathogens, suggesting potential applications in treating bacterial infections.

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